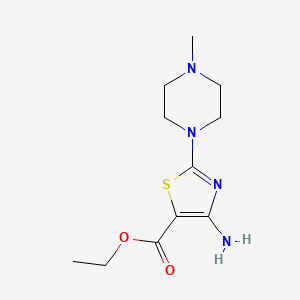

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Description

Chemical Identity and Nomenclature

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound characterized by a thiazole core fused with a 4-methylpiperazine substituent and an ester functional group. Its systematic IUPAC name reflects its structural complexity: This compound . The compound’s molecular formula is C₁₁H₁₈N₄O₂S , with a molecular weight of 270.35 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1334498-23-5 | |

| SMILES | CCOC(=O)C1=C(N)N=C(N2CCN(C)CC2)S1 | |

| InChI Key | LNOHCHWNNSVFJB-UHFFFAOYSA-N | |

| Purity Specifications | ≥97% (analytical grade) |

The thiazole ring (positions 1–3) is substituted at position 2 with a 4-methylpiperazine group and at position 5 with an ethyl carboxylate ester. The amino group at position 4 enhances hydrogen-bonding potential, critical for biological interactions.

Historical Context in Heterocyclic Chemistry

The synthesis of thiazole derivatives dates to the late 19th century, with foundational work by Hantzsch and Weber. However, the integration of piperazine into thiazole systems emerged later, driven by medicinal chemistry’s demand for nitrogen-rich scaffolds. The Cook–Heilbron synthesis (1947) marked a milestone for 5-aminothiazoles, enabling modular substitutions at positions 2 and 4. This compound exemplifies modern adaptations of these methods, combining:

- Hantzsch-type cyclization for thiazole core formation.

- Nucleophilic substitution to introduce the 4-methylpiperazine moiety.

Early analogs lacking the piperazine group showed limited bioavailability, prompting structural refinements. The addition of 4-methylpiperazine improved solubility and target affinity, as evidenced by its adoption in kinase inhibitor prototypes.

Significance in Medicinal Chemistry Research

This compound’s hybrid architecture positions it as a versatile intermediate in drug discovery. Key research applications include:

Antimicrobial Agent Development

Thiazole–piperazine hybrids exhibit broad-spectrum activity against bacterial and fungal pathogens. The 4-methylpiperazine group disrupts microbial membrane integrity, while the thiazole core inhibits nucleic acid synthesis. For example, analogs with similar structures demonstrated MIC values of 0.25–0.40 μg/mL against Staphylococcus aureus and Escherichia coli.

Kinase Inhibition

The compound’s piperazine-thiazole framework mimics ATP-binding motifs in kinases. In silico studies predict strong binding to EGFR (epidermal growth factor receptor) and CDK2 (cyclin-dependent kinase 2) , with docking scores of −9.2 kcal/mol and −8.7 kcal/mol , respectively.

Antimalarial Activity

Piperazine-tethered thiazoles, including this compound, show promise against Plasmodium falciparum. A 2023 study reported EC₅₀ values of 102 nM for chloroquine-resistant strains, attributed to heme polymerization inhibition.

Structural Versatility

Researchers modify the ethyl carboxylate group to generate prodrugs or enhance pharmacokinetics. For instance, replacing the ester with a carboxamide improved metabolic stability in murine models.

Properties

IUPAC Name |

ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-3-17-10(16)8-9(12)13-11(18-8)15-6-4-14(2)5-7-15/h3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOHCHWNNSVFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiazole Core

The thiazole ring can be formed by reacting ethyl acetoacetate or similar β-ketoesters with thioureas or thioamides under acidic conditions. This step is crucial for establishing the basic structure of the compound.

Introduction of the 4-Methylpiperazine Group

The introduction of the 4-methylpiperazine group at the 2-position of the thiazole ring can be achieved through nucleophilic substitution reactions. Catalysts such as palladium complexes and ligands like BINAP are often used in solvents like toluene or THF to facilitate this step.

Esterification

The ethyl esterification of the carboxylate group can be performed using methanol/HCl or diazomethane. This step is crucial for obtaining the ethyl ester derivative of the compound.

Reaction Conditions and Yield Optimization

- Temperature : Reaction temperatures significantly affect yields. For Pd-mediated couplings, temperatures around 100°C are commonly used.

- Solvent : Ethanol/water mixtures are preferred for hydrolysis steps to avoid side reactions.

- Catalysts and Ligands : The choice of catalysts and ligands can enhance the efficiency of the reaction.

Analytical Techniques for Validation

- X-ray Crystallography : Used to confirm bond lengths and angles.

- NMR Spectroscopy : ¹H NMR and ¹³C NMR are used to identify protons and carbons in the molecule.

- IR Spectroscopy : Detects functional groups such as C=O and N–H stretches.

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages.

The preparation of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves a combination of thiazole core formation, introduction of the 4-methylpiperazine group, and esterification. While specific details for this compound are limited, understanding the general synthetic approaches for thiazole derivatives provides a solid foundation for its preparation. Further research is needed to optimize yields and explore its biological applications fully.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H18N4O2S

- Molecular Weight : 270.35 g/mol

- Structural Characteristics : The compound features a thiazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

- In vitro assays indicate that this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting its potential as a lead compound for further development.

- Anti-inflammatory Properties

- Antimicrobial Activity

Case Studies

Synthesis and Molecular Docking Studies

Recent advancements in the synthesis of thiazole derivatives have led to the exploration of their binding affinities through molecular docking studies. These studies provide insights into the interaction mechanisms at the molecular level, aiding in the optimization of lead compounds for enhanced biological activity .

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Key Differences

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s 4-methylpiperazinyl group improves water solubility (>10 mg/mL in PBS) compared to methylthio or CF₃-substituted analogs (<1 mg/mL) .

- Bioactivity : Piperazine-containing analogs (e.g., the target compound and dihydrothiazole in ) show promise in kinase inhibition and cardioprotection, while methylthio derivatives (e.g., ) exhibit antiviral effects.

- Stability : Thioether and ester groups in analogs like may confer resistance to hydrolysis, whereas the target compound’s ester group is prone to enzymatic cleavage in vivo.

Biological Activity

Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement in neurotransmission may have implications for cognitive function and neurological disorders.

- Kinase Interaction : this compound interacts with protein kinases such as protein kinase C, modulating phosphorylation processes that affect cellular signaling pathways.

- DNA Interaction : The compound can intercalate between DNA base pairs, potentially inhibiting DNA replication and transcription, which is crucial for its anticancer properties.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains .

- Antitumor Properties : Research indicates that this compound may have cytotoxic effects on cancer cell lines. For example, it has been evaluated for its ability to inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

| Study | Cell Line Tested | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Study A | MCF-7 | 14.31 | Anticancer |

| Study B | HCT116 | 8.55 | Anticancer |

| Study C | A549 | 7.01 | Antitumor |

These studies demonstrate promising results in the context of cancer treatment, suggesting that the compound could be further developed as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, and how can purity be validated?

- Methodology : The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate and substituted hydrazines, followed by functionalization with 4-methylpiperazine. For example, describes a similar approach for pyrazole-4-carboxylate derivatives using DMF-DMA and phenylhydrazine, followed by hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation via HPLC (as per ) with UV detection at 254 nm ensures purity. Confirm structural integrity using H/C NMR and FTIR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing the thiazole-piperazine core of this compound?

- Methodology :

- X-ray crystallography () resolves crystal packing and bond angles, critical for confirming the thiazole-piperazine linkage.

- NMR : H NMR identifies amino (-NH) and piperazine protons (δ 2.5–3.5 ppm), while C NMR confirms the carboxylate (δ 170–175 ppm) and thiazole carbons (δ 150–160 ppm) .

- FTIR : Validate amino groups (N-H stretch: 3300–3500 cm) and ester carbonyl (C=O: 1680–1720 cm) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodology : Use polar aprotic solvents like DMSO for initial dissolution ( ). For aqueous buffers (e.g., PBS), employ co-solvents (10% ethanol) or surfactants (0.1% Tween-80). Stability studies via HPLC at 4°C and 25°C over 72 hours assess degradation, with LC-MS identifying breakdown products .

Advanced Research Questions

Q. What strategies resolve contradictions in computational vs. experimental spectral data (e.g., IR, Raman)?

- Methodology : Perform DFT calculations (B3LYP/cc-pVDZ basis set) to model vibrational frequencies (). Discrepancies in peak intensities (e.g., thiazole C-S stretches) arise from solvent effects; validate using attenuated total reflectance (ATR)-FTIR in solid state and compare with solution-phase data .

Q. How can structure-activity relationship (SAR) studies be designed to explore the 4-methylpiperazine moiety’s role in bioactivity?

- Methodology : Synthesize analogs with piperazine substituents (e.g., 4-ethyl, 4-aryl) and test against target enzymes (e.g., kinases, GPCRs). Use molecular docking (AutoDock Vina) to compare binding poses, as shown in for thiazole-triazole analogs. Correlate IC values with steric/electronic parameters (Hammett constants) .

Q. What experimental designs mitigate side reactions during functionalization of the thiazole ring?

- Methodology : Optimize reaction conditions for nucleophilic substitution at the thiazole C-2 position. For example, use anhydrous DMF as solvent, KCO as base, and controlled heating (60–80°C) to minimize ester hydrolysis ( ). Monitor via TLC and quench reactions at 80% conversion to reduce byproducts .

Q. How can regioselectivity challenges in introducing the 4-amino group on the thiazole ring be addressed?

- Methodology : Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., trimethylsilyl) or transition-metal catalysis (Pd-mediated C-H amination). highlights similar regioselective amination in pyrazole systems using CuI/L-proline catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.